molecular formula C10H8BrNO B13668991 (6-Bromoquinolin-4-yl)methanol

(6-Bromoquinolin-4-yl)methanol

Cat. No.: B13668991
M. Wt: 238.08 g/mol
InChI Key: HPCNTVIQSSATEU-UHFFFAOYSA-N
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Description

(6-Bromoquinolin-4-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 4th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoquinolin-4-yl)methanol can be achieved through several methods. One common approach involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This method utilizes light and a photocatalyst to introduce the hydroxymethyl group into the quinoline ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (6-Bromoquinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: 6-Bromoquinolin-4-carboxylic acid.

    Reduction: Quinolin-4-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of (6-Bromoquinolin-4-yl)methanol is not well-documented. like other quinoline derivatives, it may interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes .

Comparison with Similar Compounds

Uniqueness: (6-Bromoquinolin-4-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinolin-4-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-5,13H,6H2

InChI Key

HPCNTVIQSSATEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)CO

Origin of Product

United States

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